molecular formula C15H15NO6S B15283054 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B15283054
M. Wt: 337.3 g/mol
InChI Key: SPFKLWOCXLPDNT-UHFFFAOYSA-N
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Description

4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:

    Sulfonylation Reaction: The initial step involves the sulfonylation of 2,4-dimethoxyaniline with a suitable sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}benzoic acid
  • 4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzamide

Uniqueness

4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. The presence of both sulfonyl and carboxyl groups provides multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15NO6S

Molecular Weight

337.3 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H15NO6S/c1-21-12-7-8-14(13(9-12)22-2)23(19,20)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

SPFKLWOCXLPDNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC

Origin of Product

United States

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